4-{[(Benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid 4-{[(Benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13357881
InChI: InChI=1S/C14H17NO6/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17)
SMILES:
Molecular Formula: C14H17NO6
Molecular Weight: 295.29 g/mol

4-{[(Benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid

CAS No.:

Cat. No.: VC13357881

Molecular Formula: C14H17NO6

Molecular Weight: 295.29 g/mol

* For research use only. Not for human or veterinary use.

4-{[(Benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid -

Specification

Molecular Formula C14H17NO6
Molecular Weight 295.29 g/mol
IUPAC Name 5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid
Standard InChI InChI=1S/C14H17NO6/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17)
Standard InChI Key BGMCTGARFXPQML-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₄H₁₇NO₆, with a molecular weight of 295.29 g/mol . Its structure features:

  • A benzyloxycarbonyl (Cbz) group at the 4-position, serving as a protective moiety for the amino group.

  • A methoxy group (-OCH₃) at the 5-position, influencing solubility and electronic properties.

  • A ketone group (-CO-) at the 5-position, contributing to reactivity in nucleophilic additions.

  • A carboxylic acid (-COOH) terminus, enabling participation in peptide bond formation.

The stereochemistry at the 4-position remains unspecified in the non-preferred name, though analogous compounds (e.g., (4R)-isomer CAS 26566-11-0) highlight the importance of chirality in biological interactions .

Table 1: Key Structural Properties

PropertyValue
CAS Number5672-83-3
Molecular FormulaC₁₄H₁₇NO₆
Molecular Weight295.29 g/mol
Functional GroupsCbz, Methoxy, Ketone, Carboxylic Acid

Synthesis and Synthetic Utility

Role in Peptide Synthesis

The Cbz group’s stability under acidic conditions and selective removal via hydrogenolysis make it invaluable in stepwise peptide elongation . Unlike tert-butoxycarbonyl (Boc) groups, Cbz requires catalytic hydrogenation for deprotection, offering orthogonal protection strategies in complex syntheses .

Applications in Medicinal Chemistry

Enzyme Inhibition

Derivatives of this compound exhibit inhibitory activity against aspartyl peptidases, including targets like BACE-1 (implicated in Alzheimer’s disease) . The ketone group may act as a transition-state analog, binding to active sites and disrupting enzymatic function.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Key Analogs

Compound (CAS)Key DifferencesApplications
26566-11-0 (4R-isomer)R-configuration at C4Enhanced enzyme inhibition
27025-24-7 (R-isomer)Methoxy at C5, R-configurationPeptide coupling
5672-83-3Non-specified stereochemistryBroad synthetic utility
  • Steric Effects: The Cbz group in 5672-83-3 provides moderate steric hindrance, balancing reactivity and stability .

  • Solubility: Methoxy groups improve solubility in polar solvents compared to non-substituted analogs .

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